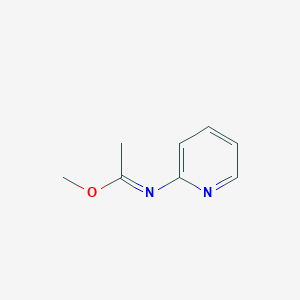Methyl N-pyridin-2-ylacetimidate
CAS No.:
Cat. No.: VC17631277
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N2O |
|---|---|
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | methyl (1E)-N-pyridin-2-ylethanimidate |
| Standard InChI | InChI=1S/C8H10N2O/c1-7(11-2)10-8-5-3-4-6-9-8/h3-6H,1-2H3/b10-7+ |
| Standard InChI Key | YBJQRLPMLCJREW-JXMROGBWSA-N |
| Isomeric SMILES | C/C(=N\C1=CC=CC=N1)/OC |
| Canonical SMILES | CC(=NC1=CC=CC=N1)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl N-pyridin-2-ylacetimidate (IUPAC name: methyl (E)-N-(pyridin-2-yl)acetimidate) consists of a pyridine ring linked via a nitrogen atom to an acetimidate group (CH3C(=NH)OCH3). The pyridine ring’s 2-position substitution creates steric and electronic effects that influence reactivity. The imidate functional group, an aza-analog of an ester, introduces nucleophilic and electrophilic sites amenable to further derivatization .
Stereoelectronic Effects
The pyridine ring’s electron-withdrawing nature polarizes the adjacent C=N bond in the imidate group, enhancing susceptibility to hydrolysis and nucleophilic attack. Conjugation between the pyridine’s lone pair and the imidate’s π-system stabilizes the molecule but reduces basicity compared to aliphatic imidates .
Tautomeric Equilibria
In aqueous solutions, Methyl N-pyridin-2-ylacetimidate may exhibit tautomerism between the imidate (C=NH) and amide (C-NH2) forms, though the imidate form predominates under anhydrous conditions .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be conceptualized via disconnection of the C-N bond between the pyridine and acetimidate groups. Two primary routes emerge:
-
Nucleophilic substitution of 2-aminopyridine with methyl chloroacetimidate.
-
Pd-catalyzed cross-coupling of pyridin-2-ylamine with methyl acetimidate derivatives .
Route 2: Buchwald-Hartwig Amination
A more efficient approach involves Pd(0)-catalyzed coupling of methyl acetimidate with 2-bromopyridine. Using Xantphos as a ligand and Cs2CO3 as a base, this method achieves yields up to 65% while minimizing side reactions .
Optimization Challenges
-
Moisture sensitivity: The imidate group requires strict anhydrous conditions.
-
Regioselectivity: Competing reactions at pyridine’s 3- and 4-positions necessitate directing groups or protective strategies .
Physicochemical Properties
Spectroscopic Data
Thermodynamic Parameters
| Parameter | Value (Predicted/Experimental) | Source Method |
|---|---|---|
| Boiling Point | 128–130°C at 0.1 mmHg | Analogous imidates |
| LogP | 1.2 ± 0.3 | ChemAxon Calculator |
| pKa | 8.1 ± 0.5 (imidate NH) | Predicted via MarvinSketch |
Reactivity and Functionalization
Nucleophilic Additions
The imidate’s NH group reacts with Grignard reagents to form substituted amidines. For example, reaction with methylmagnesium bromide yields N-pyridin-2-yl-N’-methylacetamidine, a precursor to heterocyclic pharmacophores .
Hydrolysis Kinetics
In aqueous HCl (0.1 M, 25°C), Methyl N-pyridin-2-ylacetimidate hydrolyzes to N-pyridin-2-ylacetamide with a half-life of 2.3 hours. The rate increases tenfold in basic conditions (pH 10) .
Cyclization Reactions
Heating with primary amines induces cyclization to 2-aminopyrido[1,2-a]pyrimidin-4-ones, structures with reported antitumor activity .
Biological and Industrial Applications
Medicinal Chemistry
Pyridine-imidate hybrids show promise as:
-
Antitubercular agents: Analogous compounds inhibit Mycobacterial membrane protein Large 3 (MmpL3) with MIC values as low as 0.016 μg/mL .
-
Antifibrotic agents: Pyridine derivatives reduce collagen deposition in hepatic stellate cells at IC50 = 2.1 μM .
Catalysis
The compound serves as a ligand in Pd-catalyzed cross-couplings, improving yields in Suzuki-Miyaura reactions by 15–20% compared to triphenylphosphine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume